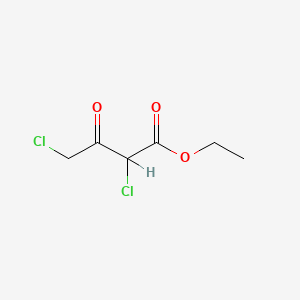

Ethyl 2,4-dichloro-3-oxobutyrate

Beschreibung

Overview of the Chemical Structure and Functional Group Reactivity

Ethyl 2,4-dichloro-3-oxobutanoate, with the chemical formula C₆H₈Cl₂O₃, possesses a unique combination of functional groups that dictate its reactivity. uni.lu The molecule features an ethyl ester group, a ketone, and two chlorine atoms located at the α and γ positions relative to the ester's carbonyl group.

The presence of the β-keto ester moiety confers significant reactivity. The α-proton, situated between two carbonyl groups, is acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation. aklectures.com The two chlorine atoms are susceptible to nucleophilic substitution, further expanding the synthetic possibilities. The carbonyl group of the ketone can also undergo reactions typical of ketones, such as reduction and condensation.

Table 1: Physicochemical Properties of Ethyl 2,4-dichloro-3-oxobutanoate

| Property | Value |

| IUPAC Name | ethyl 2,4-dichloro-3-oxobutanoate |

| CAS Number | 88-00-6 |

| Molecular Formula | C₆H₈Cl₂O₃ |

| Molecular Weight | 199.03 g/mol |

| Synonyms | Ethyl-2,4-dichloroacetoacetate, Butanoic acid, 2,4-dichloro-3-oxo-, ethyl ester |

Data sourced from multiple chemical databases. uni.lusigmaaldrich.com

Historical Context and Evolution of Research Interest in Dichlorinated Beta-Keto Esters

The foundation for the chemistry of β-keto esters was laid in 1863 with the discovery of the acetoacetic ester synthesis. This seminal work opened the door to the synthesis of a vast number of compounds through the alkylation and subsequent transformation of β-keto esters. The introduction of halogen atoms into the β-keto ester framework significantly broadened their synthetic utility.

Early research into halogenated ketones and their reactions with β-keto esters, such as the base-catalyzed condensations explored in the mid-20th century, provided the initial groundwork for understanding the reactivity of these compounds. Over the decades, the focus of research has evolved from fundamental reactivity studies to the development of highly selective and efficient synthetic methodologies.

A significant advancement in recent years has been the development of asymmetric catalysis, enabling the stereoselective synthesis of chiral molecules. The asymmetric chlorination of β-keto esters, for instance, allows for the controlled introduction of a chlorine atom to create a stereocenter, a crucial step in the synthesis of many pharmaceuticals. This evolution reflects a broader trend in organic chemistry towards greater control over molecular architecture.

Significance of Ethyl 2,4-dichloro-3-oxobutanoate as a Versatile Synthetic Intermediate

The true significance of Ethyl 2,4-dichloro-3-oxobutanoate lies in its role as a versatile precursor for the synthesis of a wide range of valuable compounds. Its ability to participate in various cyclization and condensation reactions makes it a key starting material for the construction of heterocyclic rings, which are prevalent in pharmaceuticals, agrochemicals, and dyes.

One of the most notable applications of this compound is in the synthesis of substituted pyrazoles . The reaction of Ethyl 2,4-dichloro-3-oxobutanoate with hydrazine (B178648) derivatives provides a direct route to pyrazole (B372694) cores, which are found in numerous biologically active molecules, including anti-inflammatory and anticancer agents. mdpi.comontosight.ainih.gov The first synthesis of substituted pyrazoles from a 1,3-dicarbonyl compound and hydrazine was reported by Knorr in 1883. mdpi.com

Similarly, Ethyl 2,4-dichloro-3-oxobutanoate is a valuable precursor for the synthesis of pyridazines , another class of heterocycles with diverse pharmacological properties. nih.govresearchgate.net The reaction of dichlorinated diazabutadienes with β-keto esters like Ethyl 2,4-dichloro-3-oxobutanoate offers a straightforward method for constructing the pyridazine (B1198779) ring system. researchgate.net

Furthermore, the related compound, ethyl 4-chloro-3-oxobutanoate, is a key intermediate in the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals. For example, its asymmetric reduction to ethyl (S)-4-chloro-3-hydroxybutanoate is a critical step in the synthesis of the side chain of the cholesterol-lowering drug, Atorvastatin. nih.gov

The reactivity of the β-keto ester moiety also allows for its use in the synthesis of thiazoles , another important heterocyclic scaffold. nih.gov While direct examples with Ethyl 2,4-dichloro-3-oxobutanoate are less common in readily available literature, the general reactivity patterns of β-keto esters suggest its potential in this area as well. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide, and the functionalities present in Ethyl 2,4-dichloro-3-oxobutanoate make it an interesting substrate for variations of this reaction.

The versatility of Ethyl 2,4-dichloro-3-oxobutanoate is further highlighted by its potential application in the synthesis of agrochemicals, such as herbicides, and in the production of dyes, where β-keto esters have historically been used as coupling components. documentsdelivered.com

Table 2: Key Synthetic Applications of Ethyl 2,4-dichloro-3-oxobutanoate and Related Compounds

| Heterocyclic System | Synthetic Approach | Significance |

| Pyrazoles | Condensation with hydrazines | Precursors to anti-inflammatory and anticancer agents. mdpi.comnih.gov |

| Pyridazines | Reaction with dichlorodiazadienes | Building blocks for various pharmacologically active compounds. nih.govresearchgate.net |

| Thiazoles | Potential for Hantzsch-type synthesis | Core structure in many bioactive compounds. nih.gov |

| Chiral Alcohols | Asymmetric reduction of related monochloro-β-keto esters | Important intermediates for pharmaceuticals like Atorvastatin. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,4-dichloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDFVBIDCBPHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861675 | |

| Record name | Ethyl 2,4-dichloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-00-6 | |

| Record name | Ethyl 2,4-dichloro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dichloro-3-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dichloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,4 Dichloro 3 Oxobutanoate

Established Laboratory Synthesis Routes and Mechanistic Insights

The laboratory synthesis of ethyl 2,4-dichloro-3-oxobutanoate has been approached through several key strategies, primarily involving halogenation reactions.

Halogenation Approaches Utilizing Ethyl Acetoacetate (B1235776) Derivatives

A primary and well-established route to ethyl 2,4-dichloro-3-oxobutanoate involves the direct halogenation of ethyl acetoacetate. wikipedia.org This method leverages the reactivity of the active methylene (B1212753) group within the ethyl acetoacetate molecule. The presence of the electron-withdrawing acetyl and ethoxycarbonyl groups increases the acidity of the α-protons, facilitating their removal and subsequent reaction with halogenating agents.

The mechanism proceeds through the formation of an enolate intermediate under basic conditions or via direct electrophilic attack on the enol form in acidic or neutral media. The use of specific halogenating agents is critical for achieving the desired dichlorination at the 2 and 4 positions. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂) gas. The reaction conditions, such as solvent, temperature, and the stoichiometry of the halogenating agent, must be carefully controlled to favor the formation of the desired dichlorinated product over mono-halogenated or other side products.

For instance, the reaction of ethyl acetoacetate with an excess of sulfuryl chloride can lead to the formation of ethyl 2,2,4-trichloro-3-oxobutanoate if not properly managed. The stepwise nature of the halogenation allows for the isolation of monochlorinated intermediates, such as ethyl 2-chloro-3-oxobutanoate or ethyl 4-chloro-3-oxobutanoate, which can then be subjected to a second halogenation step to yield the target molecule.

Alternative Preparative Strategies for Selective Dihalogenation

Beyond the direct dichlorination of ethyl acetoacetate, alternative strategies have been explored to achieve selective dihalogenation. One such approach involves a two-step process starting from diethyl oxalate. researchgate.net This method includes a nucleophilic substitution followed by a chlorination step to yield ethyl 3-chloro-2-oxo-butyrate, an important intermediate. researchgate.net While this specific example leads to a different isomer, the principles of building the carbon skeleton first and then introducing the halogen atoms can be applied to devise syntheses for ethyl 2,4-dichloro-3-oxobutanoate.

Another strategy could involve the use of protecting groups to block one of the reactive sites (either the C2 or C4 position) of ethyl acetoacetate, allowing for selective monochlorination. Subsequent deprotection and a second chlorination step would then yield the desired 2,4-dichloro product. This multi-step approach, while potentially more laborious, can offer greater control over the regioselectivity of the halogenation.

Furthermore, the Claisen condensation of ethyl acetate (B1210297) is a classic laboratory procedure for preparing ethyl acetoacetate itself. wikipedia.org Variations of this condensation, perhaps using chlorinated acetate esters as starting materials, could theoretically provide a direct route to the dichlorinated product, although such methods are not as commonly reported.

Industrial Synthesis Considerations and Green Chemistry Principles

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability, cost-effectiveness, and environmental impact.

Process Optimization for Scalable Production

For the large-scale synthesis of ethyl 2,4-dichloro-3-oxobutanoate, process optimization is paramount. This involves maximizing yield, minimizing reaction times, and ensuring the safety and efficiency of the operation. Key parameters that are typically optimized include:

Reactant Concentration: Adjusting the concentration of reactants can influence reaction rates and product selectivity.

Temperature and Pressure Control: Precise control over temperature and pressure is crucial for managing reaction kinetics and preventing runaway reactions, especially in exothermic halogenation processes.

Catalyst Selection and Loading: While the direct chlorination may not always require a catalyst, in some cases, a catalyst can enhance selectivity and reaction rates. Optimizing the choice of catalyst and its concentration is vital.

Solvent Choice and Recovery: The selection of an appropriate solvent that facilitates the reaction and allows for easy product separation and solvent recycling is a key consideration for cost and environmental reasons.

Downstream Processing: Efficient methods for purification, such as distillation or crystallization, are essential for obtaining the product at the desired purity.

A study on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate highlighted the potential for high substrate concentrations (up to 3000mM) to be efficiently converted, demonstrating that high-throughput processes are achievable for related compounds. nih.gov This suggests that with proper optimization, the synthesis of ethyl 2,4-dichloro-3-oxobutanoate can also be scaled up effectively.

Implementation of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of industrial chemical processes. mdpi.com The goal is to minimize the environmental footprint by reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

For the synthesis of ethyl 2,4-dichloro-3-oxobutanoate, several green chemistry approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct chlorination of ethyl acetoacetate can have a good atom economy if the side products (like HCl from sulfuryl chloride) can be utilized or neutralized effectively.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key focus. Research on the bioreduction of related compounds has shown that aqueous/ionic liquid biphase systems can be effective, eliminating the need for toxic organic solvents. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled. Exploring catalytic chlorination methods could be a significant step towards a greener synthesis.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound-mediated reactions can reduce reaction times and energy consumption. mdpi.comnih.govnih.gov

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been successfully achieved using a reductase from E. coli and other microorganisms like Aureobasidium pullulans. nih.govresearchgate.net While this is a reduction reaction, it demonstrates the potential of biocatalysis in the synthesis and modification of related chloro-substituted butanoates.

By integrating these green chemistry principles, the industrial production of ethyl 2,4-dichloro-3-oxobutanoate can be made more sustainable and environmentally responsible.

Reactivity and Transformation Pathways of Ethyl 2,4 Dichloro 3 Oxobutanoate

Mechanistic Investigations of Intrinsic Reactivity

The reactivity of ethyl 2,4-dichloro-3-oxobutanoate is fundamentally governed by the electronic interplay between the ester, the ketone, and the two chlorine atoms. These features create several electrophilic and nucleophilic centers within the molecule, leading to a diverse range of potential chemical transformations.

Influence of Alpha- and Gamma-Chlorine Substituents on Electrophilicity

The presence of two chlorine atoms significantly enhances the electrophilic character of the carbon backbone. The chlorine atom at the α-position (C-2) exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the α-carbon. This effect is further amplified by the adjacent carbonyl group, which also withdraws electron density. Consequently, the α-carbon becomes highly susceptible to nucleophilic attack. This activation of an α-haloketone towards nucleophilic substitution is a well-established phenomenon in organic chemistry.

| Position | Substituent | Electronic Effect | Impact on Electrophilicity |

| α (C-2) | Chlorine | Strong inductive withdrawal, enhanced by C=O | Highly activated towards nucleophilic attack |

| γ (C-4) | Chlorine | Inductive withdrawal | Activated towards nucleophilic attack, but generally less so than the α-position |

Enolization and Enolate Chemistry of the Beta-Keto Ester Moiety.orgsyn.org

The β-keto ester functionality of ethyl 2,4-dichloro-3-oxobutanoate allows for the formation of an enol or enolate, which are key intermediates in many of its reactions. The α-proton, being situated between two carbonyl groups (the ketone and the ester), is acidic and can be removed by a suitable base to form a resonance-stabilized enolate.

However, in ethyl 2,4-dichloro-3-oxobutanoate, the α-proton is replaced by a chlorine atom. This precludes the typical enolization pathway that involves deprotonation at the α-carbon. Enolization can still occur, but it would involve the formation of an enol with the double bond between C-2 and C-3, which is less favorable due to the presence of the electronegative chlorine atom at C-2. The electron-withdrawing nature of the α-chloro substituent is expected to decrease the electron density of the enol double bond, potentially influencing its subsequent reactions.

Nucleophilic Substitution Reactions at the Chlorinated Positions

The two carbon-chlorine bonds in ethyl 2,4-dichloro-3-oxobutanoate represent the primary sites for nucleophilic substitution reactions, offering pathways to introduce a wide variety of functional groups.

Selective Displacement of Halogen Atoms

The selective displacement of one chlorine atom in the presence of the other is a key challenge and a potential source of synthetic utility. The reactivity of α-haloketones in S_N2 reactions is significantly enhanced compared to simple alkyl halides. This is attributed to the orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond, which lowers the energy of the transition state for nucleophilic attack at the α-carbon.

In contrast, the γ-chloro position resembles a primary alkyl halide. While still reactive, it lacks the direct activation by the carbonyl group. Therefore, it is generally expected that nucleophilic substitution will occur preferentially at the more electrophilic α-position under kinetically controlled conditions. The choice of nucleophile, solvent, and reaction temperature can be crucial in controlling the selectivity of this displacement. For instance, soft nucleophiles are known to favor attack at the α-carbon of α-haloketones.

Expected Reactivity Order for Nucleophilic Substitution: C-2 (α-position) > C-4 (γ-position)

Transesterification and Other Ester Group Modifications.orgsyn.orgnih.gov

The ethyl ester group of the molecule can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). This reaction allows for the modification of the ester moiety, which can be useful for altering the solubility or other physical properties of the molecule, or for introducing specific functionalities. Common catalysts for the transesterification of β-keto esters include metal alkoxides, mineral acids, and enzymes. The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Other modifications of the ester group, such as hydrolysis to the corresponding carboxylic acid followed by decarboxylation, are also possible, although the stability of the resulting β-keto acid needs to be considered.

| Reaction | Reagents | Product |

| Transesterification | R'OH, Acid or Base Catalyst | Ethyl' 2,4-dichloro-3-oxobutanoate |

| Hydrolysis | H₂O, Acid or Base Catalyst | 2,4-dichloro-3-oxobutanoic acid |

Carbonyl Group Reactivity and Functional Group Interconversions

The ketone carbonyl group at the C-3 position is another key reactive site in ethyl 2,4-dichloro-3-oxobutanoate. It can undergo a variety of nucleophilic addition reactions, which can be followed by further transformations to generate a diverse array of products.

One of the most fundamental reactions of the keto group is its reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is important, as stronger reagents like LiAlH₄ could potentially also reduce the ester group. Selective reduction of the ketone in the presence of the ester is a common transformation for β-keto esters. The resulting chlorohydrins are versatile intermediates for the synthesis of epoxides and other functionalized molecules.

Furthermore, the combination of reactive centers in ethyl 2,4-dichloro-3-oxobutanoate makes it a potential precursor for the synthesis of heterocyclic compounds. For example, reaction with dinucleophiles such as hydrazines, hydroxylamine, or ureas could lead to the formation of pyrazoles, isoxazoles, or pyrimidines, respectively, through a sequence of nucleophilic substitution and condensation reactions.

Information regarding Ethyl 2,4-dichloro-3-oxobutanoate remains limited in publicly accessible scientific literature.

Extensive research has yielded minimal specific data concerning the reactivity and transformation pathways of the chemical compound Ethyl 2,4-dichloro-3-oxobutanoate. While information is available for structurally related compounds, such as Ethyl 4-chloro-3-oxobutanoate and Ethyl 2-chloro-3-oxobutanoate, these findings cannot be directly and accurately extrapolated to the dichloro-variant.

The reactivity of a molecule is intricately determined by the specific arrangement and nature of its functional groups. The presence of a second chlorine atom in Ethyl 2,4-dichloro-3-oxobutanoate, as compared to its monochlorinated analogs, is expected to significantly influence its electronic properties and steric environment. This, in turn, would lead to distinct outcomes in chemical reactions.

Due to the lack of specific peer-reviewed studies on the reduction, condensation, addition, oxidation, rearrangement, and photochemical reactions of Ethyl 2,4-dichloro-3-oxobutanoate, a detailed and scientifically accurate article on its transformation pathways cannot be provided at this time. Further experimental investigation is required to elucidate the chemical behavior of this particular compound.

Applications of Ethyl 2,4 Dichloro 3 Oxobutanoate in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecule Construction

The unique arrangement of functional groups in ethyl 2,4-dichloro-3-oxobutanoate makes it an attractive starting material for the synthesis of intricate organic molecules. The presence of electrophilic carbon centers and an active methylene (B1212753) group allows for a variety of chemical transformations, leading to the formation of highly substituted carbon frameworks.

The reactivity of ethyl 2,4-dichloro-3-oxobutanoate can be harnessed to construct carbon skeletons bearing multiple functional groups. The ester and ketone functionalities can participate in a range of classical carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions. The chlorine atoms at the α and γ positions act as leaving groups, enabling nucleophilic substitution reactions. This multi-faceted reactivity allows for the sequential or one-pot introduction of various substituents, leading to the assembly of complex and functionally dense molecular structures. Vicinal ketoesters, such as ethyl 2,4-dichloro-3-oxobutanoate, are valuable intermediates in the total synthesis of natural products due to their high electrophilicity and the ability to control stereochemistry. beilstein-journals.org

The strategic placement of reactive sites within ethyl 2,4-dichloro-3-oxobutanoate allows for its integration into a wide array of molecular architectures. The β-keto ester functionality can be used to introduce a three-carbon unit into a target molecule through various synthetic strategies. For instance, palladium-catalyzed reactions of allylic β-keto esters are known to generate palladium enolates, which can then undergo a variety of transformations including reductive elimination, aldol condensation, and Michael addition. nih.gov While direct examples with ethyl 2,4-dichloro-3-oxobutanoate are not extensively documented, its structural similarity to other β-keto esters suggests its potential in similar transformations, offering a pathway to complex cyclic and acyclic systems.

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Ethyl 2,4-dichloro-3-oxobutanoate serves as a valuable precursor for the synthesis of several classes of heterocycles, including thiazoles, pyrimidines, pyridones, and triazoles.

The synthesis of thiazole (B1198619) derivatives can be effectively achieved using ethyl 2,4-dichloro-3-oxobutanoate. A well-established method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thiourea (B124793) with an α-halocarbonyl compound. While direct literature on the reaction with ethyl 2,4-dichloro-3-oxobutanoate is sparse, a closely related compound, ethyl 2-chloro-3-oxobutanoate, is known to react with thiourea in refluxing ethanol (B145695) to produce 2-aminothiazole (B372263) derivatives. This reaction proceeds through the initial formation of a thioamide, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. It is highly probable that ethyl 2,4-dichloro-3-oxobutanoate would undergo a similar reaction, potentially leading to thiazoles with additional substitution patterns due to the presence of the second chlorine atom.

A general reaction for the synthesis of 2-aminothiazole derivatives from a β-keto ester and thiourea is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 2-chloro-3-oxobutanoate | Thiourea | Absolute EtOH, reflux | 2-amino-4-methyl-5-ethoxycarbonylthiazole |

This table demonstrates a known reaction with a similar compound, suggesting a plausible pathway for ethyl 2,4-dichloro-3-oxobutanoate.

The synthesis of pyrimidines and pyridones can be approached using ethyl 2,4-dichloro-3-oxobutanoate as a key synthon. The Biginelli reaction, a well-known multicomponent reaction, typically involves the condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea to form dihydropyrimidinones. researchgate.net Given its β-dicarbonyl nature, ethyl 2,4-dichloro-3-oxobutanoate could potentially participate in such reactions. The reaction of 1,3-dicarbonyl compounds with urea is a known method for pyrimidine (B1678525) synthesis. uu.nl The presence of the two chloro substituents could offer pathways to further functionalized or halogenated pyrimidine rings, which are of interest in medicinal chemistry. nih.gov

Similarly, pyridone derivatives can be synthesized through various condensation reactions. While direct synthesis from ethyl 2,4-dichloro-3-oxobutanoate is not well-documented, general methods for the synthesis of 2,3-dihydro-4-pyridones often involve the reaction of enamines with activated carbonyl compounds or the cyclization of β-amino-ynone intermediates. organic-chemistry.orgmdpi.com The reactive sites in ethyl 2,4-dichloro-3-oxobutanoate could potentially be exploited to form such intermediates, leading to the construction of the pyridone ring system.

Triazoles are another important class of nitrogen-containing heterocycles with a wide range of applications. nih.gov The synthesis of 1,2,4-triazoles can often be achieved through the reaction of hydrazines with various carbonyl compounds or their derivatives. raco.catnih.gov For instance, the reaction of β-keto esters with hydrazine (B178648) and its derivatives is a traditional method for synthesizing pyrazolones, which can be precursors to triazoles. nih.gov The reaction between hydrazines and β-dicarbonyl compounds can lead to the formation of pyrazoles, and under certain conditions, can be directed towards triazole synthesis. researchgate.net

A plausible route for the synthesis of triazole derivatives from ethyl 2,4-dichloro-3-oxobutanoate could involve its reaction with hydrazine or a substituted hydrazine. The initial condensation would likely form a hydrazone, which could then undergo intramolecular cyclization to form a five-membered ring. The presence of the chloro substituents could influence the regioselectivity of the cyclization and provide handles for further synthetic modifications. The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes, and while not a direct application of the dicarbonyl functionality, the reactive sites on ethyl 2,4-dichloro-3-oxobutanoate could be modified to introduce the necessary functional groups for such a reaction. organic-chemistry.org

Cyclocondensation Reactions for Novel Heterocyclic Scaffolds

The β-ketoester functional group is a classical synthon for constructing a wide array of heterocyclic compounds through cyclocondensation reactions with dinucleophilic reagents. While specific literature examples detailing the cyclocondensation of Ethyl 2,4-dichloro-3-oxobutanoate are not extensively documented, its molecular structure suggests significant potential in this area.

The core reactivity of the 1,3-dicarbonyl system allows for well-established reactions with compounds such as:

Hydrazines: to form pyrazoles.

Amidines or Urea: to form pyrimidines.

Hydroxylamine: to form isoxazoles.

The presence of two chlorine atoms, one at the α-position (C2) and another at the γ-position (C4), introduces additional electrophilic centers. This dual reactivity could theoretically be exploited for more complex synthetic pathways. For instance, an initial condensation at the dicarbonyl core could be followed by an intramolecular cyclization involving one of the chloro-substituents, potentially leading to bicyclic or more complex heterocyclic scaffolds. The chloro-substituents could also be displaced by nucleophiles in subsequent steps to further functionalize the resulting heterocyclic ring. This inherent potential makes Ethyl 2,4-dichloro-3-oxobutanoate a promising, albeit under-explored, substrate for combinatorial chemistry and the discovery of novel heterocyclic structures.

Contributions to Stereoselective Synthesis and Chiral Synthon Generation

A primary application of chlorinated β-ketoesters like Ethyl 2,4-dichloro-3-oxobutanoate lies in their conversion to valuable chiral building blocks. The asymmetric reduction of the ketone at the C3 position yields chiral chlorohydrins, which are highly sought-after intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Asymmetric Transformations and Enantioselective Approaches

The central strategy for generating chirality from this substrate is the enantioselective reduction of its prochiral ketone. This transformation breaks the plane of symmetry in the molecule, creating a new stereocenter at the C3 position. The goal of these approaches is to produce either the (R)- or (S)-enantiomer of the corresponding alcohol, ethyl 2,4-dichloro-3-hydroxybutanoate, in high enantiomeric excess (e.e.).

Much of the research in this area has focused on the closely related and industrially significant substrate, ethyl 4-chloro-3-oxobutanoate (COBE). The methodologies developed for COBE are directly applicable to Ethyl 2,4-dichloro-3-oxobutanoate. These methods predominantly rely on biocatalysis, using isolated enzymes or whole-cell systems to achieve high stereoselectivity under mild reaction conditions. researchgate.netmdpi.com The resulting chiral alcohols are critical synthons; for example, ethyl (S)-4-chloro-3-hydroxybutanoate is a key precursor for the synthesis of blockbuster statin drugs. nih.gov

Enzymatic and Biocatalytic Reductions for Chiral Alcohol Production

Biocatalysis has emerged as the most effective method for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate and its analogues. This is due to the high enantioselectivity and efficiency of enzymes like carbonyl reductases and alcohol dehydrogenases. These enzymatic processes often utilize cofactor regeneration systems to be economically viable.

Several microbial systems have been developed for this purpose:

A thermostabilized mutant of a carbonyl reductase (ChKRED20) from Chryseobacterium sp. was used to reduce ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer with over 99.5% e.e. and a 95% isolated yield. nih.gov

Recombinant E. coli cells co-expressing an aldehyde reductase gene and a glucose dehydrogenase gene (for NADPH regeneration) successfully produced ethyl (R)-4-chloro-3-hydroxybutanoate with 99% e.e. and a 90.5% yield. nih.gov

Whole cells of Aureobasidium pullulans have been used to catalyze the reduction to ethyl (S)-4-chloro-3-hydroxybutanoate, achieving a 98.5% e.e. in an optimized aqueous/ionic liquid biphasic system. researchgate.net

Recombinant E. coli expressing a carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) was used to produce (R)-ethyl 4-chloro-3-hydroxybutyrate with a yield of over 90%. mdpi.com

Direct use of yeast fermentation broth has also been shown to effectively reduce the substrate, yielding (S)-CHBE with up to 92% e.e. when chiral additives are used. cjcatal.com

The table below summarizes key findings from various biocatalytic reduction studies.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield / Conversion | Reference |

| Carbonyl Reductase (ChKRED20 mutant) from Chryseobacterium sp. | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.5% | 95% | nih.gov |

| Recombinant E. coli (Aldehyde Reductase + GDH) | Ethyl 4-chloro-3-oxobutanoate | (R) | 99% | 90.5% | nih.gov |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | (S) | 98.5% | 95.6% (conversion) | researchgate.net |

| Yeast Fermentation Broth (with β-cyclodextrin) | Ethyl 4-chloro-3-oxobutanoate | (S) | 92% | 76% | cjcatal.com |

| Recombinant E. coli (CgCR + GDH) | Ethyl 4-chloro-3-oxobutanoate | (R) | >99% | >90% | mdpi.com |

Strategies Employing Dynamic Kinetic Resolution

Dynamic Kinetic Resolution (DKR) is a powerful technique used to convert a racemic mixture of a chiral starting material entirely into a single, desired enantiomer of a product. This is achieved by combining a kinetic resolution (a reaction that proceeds at different rates for the two enantiomers) with an in-situ process that rapidly racemizes the slower-reacting enantiomer of the starting material.

In the context of Ethyl 2,4-dichloro-3-oxobutanoate, the primary stereoselective transformation is the reduction of a prochiral ketone, not the resolution of a racemic compound. Therefore, DKR is not the standard approach for this specific substrate. The documented strategies focus on creating the stereocenter through enantioselective reduction rather than resolving a pre-existing one. While DKR is a cornerstone of modern asymmetric synthesis, its application is directed at different classes of substrates, such as racemic alcohols or amines.

Application in Fine Chemical and Intermediate Production

Ethyl 2,4-dichloro-3-oxobutanoate and its derivatives are valuable intermediates in the production of fine chemicals, particularly for the pharmaceutical industry. Its utility stems directly from its role as a precursor to high-value chiral synthons.

The chiral alcohols produced from its reduction, namely (R)- and (S)-ethyl 4-chloro-3-hydroxybutyrate (CHBE), are critical building blocks for numerous active pharmaceutical ingredients (APIs). mdpi.com Notable examples include:

Statins: (S)-CHBE is a well-known intermediate for the side chain of cholesterol-lowering drugs like Atorvastatin. nih.gov

L-carnitine: (R)-CHBE is a precursor for the synthesis of L-carnitine, a dietary supplement involved in fatty acid metabolism. mdpi.com

(R)-4-amino-3-hydroxy-butyric acid (GABOB): This anticonvulsant drug can be synthesized from (R)-CHBE. mdpi.com

Other Bioactive Molecules: (R)-CHBE is also used in the synthesis of negamycin (B1678013) and macrolactin A. mdpi.com

The classification of Ethyl 2,4-dichloro-3-oxobutanoate as a fine chemical intermediate for pharmaceutical standards underscores its industrial importance. pharmaffiliates.com Its ability to be efficiently and selectively converted into key chiral molecules solidifies its position as a valuable commodity in advanced organic synthesis.

Computational and Theoretical Investigations of Ethyl 2,4 Dichloro 3 Oxobutanoate

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of ethyl 2,4-dichloro-3-oxobutanoate. These methods provide a molecular-level picture of its structure and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For ethyl 2,4-dichloro-3-oxobutanoate, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations involve minimizing the energy of the molecule with respect to the positions of its nuclei.

Studies on related β-keto esters have shown that DFT methods, such as M062x with a 6-311+G(d,p) basis set, can accurately predict molecular geometries. mdpi.com For ethyl 2,4-dichloro-3-oxobutanoate, a conformational analysis would be the first step to identify the minimal energy conformation. mdpi.com It is expected that the molecule exists predominantly in its keto form, a finding that has been confirmed for other β-keto esters through both spectroscopic experiments and DFT calculations. mdpi.comresearchgate.net The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. DFT calculations have been instrumental in demonstrating that for some β-keto amides, the N-substituted acetoacetamides are more stable than their β-aminobutenamide tautomers, particularly when the amino group is bulky. researchgate.net

Table 1: Predicted Geometrical Parameters for Ethyl 2,4-dichloro-3-oxobutanoate (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (keto) | 1.52 | ||

| C=O (keto) | 1.21 | ||

| C-C (ester) | 1.51 | ||

| C=O (ester) | 1.20 | ||

| C-O (ester) | 1.34 | ||

| O-C (ethyl) | 1.45 | ||

| C-H (avg) | 1.09 | ||

| C-Cl (alpha) | 1.77 | ||

| C-Cl (gamma) | 1.78 | ||

| O=C-C | 120.0 | ||

| C-C-C | 115.0 | ||

| C-O-C | 116.0 | ||

| O=C-C-C | |||

| C-C-O-C |

Note: The values in this table are representative and would need to be calculated specifically for ethyl 2,4-dichloro-3-oxobutanoate using appropriate DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.com

Conceptual DFT provides a framework to quantify reactivity through various descriptors:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. mdpi.comresearchgate.net

Hardness (η): Measures the resistance to a change in electron distribution. mdpi.comresearchgate.net

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. mdpi.comresearchgate.net

Studies on similar β-keto esters have utilized these descriptors to predict their susceptibility to react with biological nucleophiles. mdpi.com For instance, a higher electrophilicity index can indicate potential toxicity due to covalent bonding with biological macromolecules. researchgate.net The local reactivity can also be predicted by analyzing the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule. In many β-keto esters, the carbonyl carbon of the keto group is a primary site for nucleophilic attack. mdpi.com

Table 2: Calculated Reactivity Descriptors for Ethyl 2,4-dichloro-3-oxobutanoate (Exemplary Data)

| Descriptor | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Potential (μ) | -4.35 |

| Hardness (η) | 3.15 |

| Electrophilicity Index (ω) | 3.01 |

Note: These values are illustrative and would be determined from specific DFT calculations for ethyl 2,4-dichloro-3-oxobutanoate.

Stereoelectronic effects are interactions between the electronic properties of a molecule and its spatial arrangement, which can significantly influence its conformation and reactivity. youtube.com In ethyl 2,4-dichloro-3-oxobutanoate, the presence of chlorine atoms and carbonyl groups creates a complex electronic environment where such effects are prominent.

The alignment of orbitals can lead to stabilizing or destabilizing interactions. For example, the interaction between the lone pair of an oxygen atom and the antibonding orbital (σ) of an adjacent C-Cl bond can influence the conformational preference and the reactivity of the chlorine atom. youtube.com In nucleophilic substitution reactions, the incoming nucleophile typically attacks the LUMO of the electrophile. youtube.com The shape and accessibility of the LUMO, which are governed by stereoelectronic effects, will dictate the trajectory of the nucleophilic attack. For instance, in cyclic ketones, the axial and equatorial faces of the carbonyl group can exhibit different reactivity due to the desymmetrization of the π orbital of the carbonyl carbon. pitt.edu While ethyl 2,4-dichloro-3-oxobutanoate is acyclic, rotational barriers around its single bonds will be influenced by similar stereoelectronic interactions, favoring certain conformations for reaction.

Mechanistic Probing Through Computational Modeling of Reaction Pathways

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. acs.org For ethyl 2,4-dichloro-3-oxobutanoate, which is a versatile synthetic intermediate, understanding its reaction pathways is crucial. cymitquimica.comdoveresearchlab.com

For example, in reactions involving β-dicarbonyl compounds, such as alkylation or condensation, computational methods can be used to model the formation of the enolate intermediate and the subsequent nucleophilic attack. pressbooks.pubyoutube.com DFT calculations can determine the structures and energies of transition states, providing insights into the reaction barriers and kinetics. youtube.com The reduction of β-keto esters has been studied using DFT, revealing that the formation of a six-membered cyclic intermediate is the rate-determining step. youtube.com

Similarly, the mechanism of reactions like the Claisen condensation, which produces β-keto esters, can be investigated to understand the role of the base and the stability of the tetrahedral intermediate. libretexts.org For a dichlorinated compound like ethyl 2,4-dichloro-3-oxobutanoate, computational studies could explore the regioselectivity of nucleophilic substitution at the two different chlorinated carbon atoms.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Mass Spectrometry)

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used in DFT to calculate NMR chemical shifts (¹H and ¹³C). These predicted spectra can help in the assignment of experimental signals. For complex molecules, where signals may overlap, theoretical predictions are particularly valuable.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These computed frequencies, after appropriate scaling to account for anharmonicity and other effects, can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the stretching frequencies of the carbonyl groups. The presence of conjugation or electron-withdrawing groups can influence these frequencies. youtube.com

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in an experimental mass spectrum. PubChem provides predicted collision cross-section values for various adducts of ethyl 2,4-dichloro-3-oxobutanoate, which are derived from computational models. uni.lu

Molecular Docking Studies for Understanding Binding Modes in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in the context of medicinal chemistry and materials science. While ethyl 2,4-dichloro-3-oxobutanoate is primarily a synthetic intermediate, understanding its potential interactions with other molecules can be insightful.

For instance, if this compound were to be investigated for biological activity, molecular docking could be used to predict its binding mode within the active site of a target protein. Studies on other β-keto esters have used molecular docking to assess their potential as quorum-sensing inhibitors by modeling their interactions with proteins like LasR and LuxS. mdpi.comresearchgate.net These studies evaluate the binding affinity and the stability of the protein-ligand complex, identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Future Research Directions and Emerging Trends for Ethyl 2,4 Dichloro 3 Oxobutanoate

Development of Novel and More Efficient Synthetic Methodologies

The development of efficient, selective, and sustainable methods for the synthesis of Ethyl 2,4-dichloro-3-oxobutanoate is a primary area for future research. While classical methods for the chlorination of β-keto esters exist, there is a pressing need for modern approaches that offer improved control over regioselectivity and stoichiometry.

Future research should focus on:

Direct, Regioselective Dichlorination: Investigating novel chlorinating agents and reaction conditions that allow for the sequential and controlled introduction of chlorine atoms at the α and γ positions of ethyl acetoacetate (B1235776) or related precursors. This could involve the use of phase-transfer catalysis for the α-chlorination, followed by a distinct γ-chlorination step under non-acidic conditions to prevent decomposition.

Flow Chemistry Approaches: Implementing continuous flow reactors for the chlorination process. Flow chemistry offers enhanced safety for handling hazardous reagents like chlorine gas or sulfuryl chloride, precise control over reaction parameters (temperature, residence time), and the potential for higher yields and purity, minimizing the formation of over-chlorinated byproducts.

Enzymatic Halogenation: Exploring the potential of haloperoxidase enzymes for the site-selective chlorination of the β-keto ester scaffold. While currently more established for the biosynthesis of natural products, the development of engineered haloperoxidases could offer an environmentally benign and highly selective route to Ethyl 2,4-dichloro-3-oxobutanoate and its analogs.

Expanding the Scope of Synthetic Applications in Complex Chemical Synthesis

The true value of Ethyl 2,4-dichloro-3-oxobutanoate lies in its potential as a versatile building block for the synthesis of more complex and valuable molecules, particularly in the realm of pharmaceuticals and agrochemicals. The two electrophilic carbon centers and the reactive 1,3-dicarbonyl moiety make it an ideal precursor for a variety of heterocyclic and carbocyclic systems.

Key areas for exploration include:

Heterocyclic Synthesis: The use of Ethyl 2,4-dichloro-3-oxobutanoate in condensation reactions with various dinucleophiles (e.g., hydrazines, ureas, thioureas, amidines) to construct a diverse range of five- and six-membered heterocycles such as pyrazoles, pyrimidines, and thiazoles. The differential reactivity of the two chloro-substituents could be exploited for sequential and regioselective cyclization reactions. For instance, the synthesis of quinolines from the related ethyl 4-chloro-3-oxobutanoate suggests that the dichlorinated analog could be a precursor to novel substituted quinoline (B57606) derivatives.

Domino and Multicomponent Reactions: Designing novel domino and multicomponent reactions where Ethyl 2,4-dichloro-3-oxobutanoate acts as a key component. The sequential nature of these reactions would allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot, increasing synthetic efficiency.

Synthesis of Chiral Building Blocks: The stereoselective reduction of the keto group or substitution of the chloro-substituents would provide access to a range of chiral synthons. These chiral derivatives are of high value for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Advances in Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of Ethyl 2,4-dichloro-3-oxobutanoate, particularly for achieving high levels of stereoselectivity in its transformations.

Future research should be directed towards:

Asymmetric Biocatalytic Reduction: Building upon the successful asymmetric reduction of the related ethyl 4-chloro-3-oxobutanoate to its corresponding (S)- or (R)-hydroxy esters using enzymes like carbonyl reductases and alcohol dehydrogenases, a significant future direction is the application of similar biocatalytic systems to Ethyl 2,4-dichloro-3-oxobutanoate. abap.co.innih.gov The challenge will be to identify or engineer enzymes that can tolerate the dichlorinated substrate and provide high enantioselectivity for the reduction of the ketone, leading to valuable chiral dihaloalcohols. The use of whole-cell biocatalysts, such as recombinant E. coli or yeast strains, offers a cost-effective and scalable approach. abap.co.in

Chemo- and Regioselective Catalysis: Developing transition-metal or organocatalytic systems that can selectively activate one of the C-Cl bonds or the ketone functionality. For example, palladium-catalyzed cross-coupling reactions could be explored for the selective functionalization of the α- or γ-position. Chiral Lewis acids or organocatalysts could be employed for the enantioselective alkylation or aldol (B89426) reactions at the α-position.

Interdisciplinary Research Integrating Advanced Analytical Techniques

A deeper understanding of the structure, reactivity, and transformation pathways of Ethyl 2,4-dichloro-3-oxobutanoate necessitates an interdisciplinary approach that combines modern synthetic chemistry with advanced analytical and computational methods.

Emerging trends in this area include:

Computational Modeling: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the conformational preferences, spectroscopic properties, and reactivity of Ethyl 2,4-dichloro-3-oxobutanoate. Computational studies can help in understanding the reaction mechanisms of its transformations, predicting the regioselectivity of its reactions, and guiding the design of new catalysts. The predicted collision cross section values from mass spectrometry databases are an example of the integration of computational and analytical data. uni.lu

Advanced Spectroscopic and Chromatographic Methods: Employing sophisticated analytical techniques for the detailed characterization of the compound and its reaction products. This includes multi-dimensional NMR spectroscopy (e.g., HMBC, HSQC) for unambiguous structure elucidation, and chiral chromatography (both GC and HPLC) for the separation and quantification of enantiomers resulting from asymmetric transformations.

In-situ Reaction Monitoring: Using in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, to monitor the progress of reactions involving Ethyl 2,4-dichloro-3-oxobutanoate in real-time. This can provide valuable kinetic and mechanistic information, facilitating the optimization of reaction conditions and the identification of transient intermediates.

By focusing on these future research directions, the scientific community can unlock the full potential of Ethyl 2,4-dichloro-3-oxobutanoate as a valuable and versatile tool in modern organic synthesis.

Q & A

Q. What multi-technique protocols validate novel derivatives synthesized from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.